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Compound of Interest

Compound Name: 6-Methoxy-8-nitroquinoline

CAS No.: 85-81-4

Cat. No.: B1580621

Get Quote

6-Methoxy-8-nitroquinoline is a heterocyclic aromatic compound that serves as a cornerstone

in medicinal chemistry and organic synthesis.[1][2] Belonging to the quinoline family, its

structural framework is a privileged scaffold in drug discovery, recognized for its presence in a

wide array of biologically active molecules.[1][3] The strategic placement of the methoxy group

at the 6-position and a nitro group at the 8-position imparts unique electronic properties and

reactivity, making it a highly valuable intermediate.[1] This guide provides an in-depth analysis

of its fundamental properties, a detailed exploration of its benchmark synthesis protocol, and

an overview of its critical role, particularly as a precursor to essential therapeutic agents like

antimalarial drugs.[4][5]

PART 1: Core Physicochemical and Spectroscopic
Properties
A thorough understanding of a compound's physical and chemical characteristics is paramount

for its effective use in research and development. 6-Methoxy-8-nitroquinoline presents as a

yellow to light-tan crystalline solid at room temperature, a coloration characteristic of the nitro

functional group.[1][4]
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1.1: Fundamental Properties
The core identifiers and physical constants for 6-methoxy-8-nitroquinoline are summarized

below. These values are critical for reaction setup, purification, and analytical characterization.

Property Value Source(s)

CAS Number 85-81-4 [6][7][8]

Molecular Formula C₁₀H₈N₂O₃ [6][8]

Molecular Weight 204.18 g/mol [7]

Appearance
White to Light yellow/tan

powder or crystal
[1][4]

Melting Point 158-162 °C [5][9][10]

IUPAC Name 6-methoxy-8-nitroquinoline [6][7]

Synonyms 8-Nitro-6-methoxyquinoline [6][7]

1.2: Solubility Profile
The compound's solubility is a key determinant for selecting appropriate solvent systems for

reactions and purification. Due to the hydrophobic quinoline core, it is largely insoluble in

aqueous solutions but shows good solubility in several organic solvents.[1] The polarity

imparted by the methoxy and nitro groups influences its behavior.[1]
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Solvent
Solubility (Room
Temp.)

Solubility (Boiling
Point)

Source(s)

Methanol 0.8 g / 100 g 4.1 g / 100 g [9]

Chloroform 3.9 g / 100 g 14.2 g / 100 g [9]

Ethylene Dichloride

Recrystallization

solvent (300 ml per

100 g)

Not specified [9]

Ethanol Soluble Not specified [1]

DMSO Soluble Not specified [1]

1.3: Spectroscopic Signature
Spectroscopic data is essential for structural confirmation and purity assessment. While

detailed spectral analysis requires access to raw data, the characteristic signatures can be

summarized.
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Technique Key Features Source(s)

Infrared (IR)

The spectrum shows

characteristic absorptions for

C-H, C=C, C=N, and C=O

bonds. The presence of the

nitro group (NO₂) is a key

feature.[11] Data is available

from the NIST WebBook.[6]

[6][11]

Mass Spec (MS)

Electron ionization mass

spectrometry data is available,

confirming the molecular

weight.

[6]

NMR (¹H, ¹³C)

NMR spectra provide detailed

structural information,

confirming the arrangement of

protons and carbons on the

quinoline scaffold.[12]

[12][13]

PART 2: Synthesis and Key Reactions
The synthesis of 6-methoxy-8-nitroquinoline is a classic example of heterocyclic chemistry,

primarily achieved through a modification of the Skraup reaction.[9] This reaction is robust but

requires careful control of experimental parameters to ensure safety and yield.

2.1: The Skraup Synthesis Pathway
The Skraup reaction is a cyclization reaction that builds the quinoline ring system from an

aromatic amine, glycerol, an oxidizing agent, and sulfuric acid. In this specific synthesis, 3-

nitro-4-aminoanisole is the key starting material.
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Caption: Skraup reaction pathway for 6-methoxy-8-nitroquinoline synthesis.

Causality Behind Experimental Choices:

Glycerol and Sulfuric Acid: Concentrated sulfuric acid dehydrates glycerol to form acrolein in

situ. Acrolein is the key three-carbon unit that undergoes a Michael addition with the

aromatic amine to initiate the ring formation.

Arsenic Oxide (As₂O₅): This is the oxidizing agent required for the final aromatization step to

form the quinoline ring. The reaction is highly exothermic and can become violent, making

the choice and control of the oxidizing agent critical.[9]

Temperature Control: The procedure emphasizes strict temperature control (117-119 °C

during acid addition).[9] Too low a temperature results in an incomplete reaction, leaving

starting material that is difficult to separate.[9] Too high a temperature can lead to an

uncontrolled exothermic reaction, resulting in complete decomposition and the evolution of

sulfur dioxide.[9]
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2.2: Detailed Experimental Protocol (Skraup Synthesis)
This protocol is adapted from the validated procedure published in Organic Syntheses.[9]

Self-Validating System: The protocol includes an in-process check to ensure the reaction has

gone to completion, which is critical for achieving a high-purity product and simplifying

purification.[9]

Preparation (Day 1): In a 5-L three-necked round-bottomed flask equipped with a mechanical

stirrer, create a homogeneous slurry by mixing 588 g of powdered arsenic oxide, 588 g of 3-

nitro-4-aminoanisole, and 1.2 kg of glycerol.

Initial Acid Addition (Day 2): With vigorous stirring, add 315 ml of concentrated sulfuric acid

via a dropping funnel over 30–45 minutes. The temperature will spontaneously rise to 65–70

°C.

Dehydration: Equip the flask for vacuum distillation. Heat the mixture in an oil bath, carefully

raising the internal temperature to 105–110 °C under vacuum. Maintain this temperature until

235–285 g of water is removed (approx. 2–3 hours).

Cyclization: Cool the mixture slightly and replace the distillation setup with a stirrer and

dropping funnel. Reheat to 117 °C. Add 236 ml of concentrated sulfuric acid dropwise over

2.5–3.5 hours, ensuring the temperature remains strictly between 117–119 °C.

Reaction Completion: After the addition, maintain the temperature at 120 °C for 4 hours, then

at 123 °C for 3 hours. The reaction is complete when a drop of the mixture on wet filter paper

no longer shows an orange ring from unreacted 3-nitro-4-aminoanisole.[9]

Work-up and Isolation: Cool the reaction mixture below 100 °C and dilute with 1.5 L of water.

Allow to cool overnight. Pour this mixture into a slurry of 1.8 L of concentrated ammonium

hydroxide and 3.5 kg of ice with stirring.

Crude Product Filtration: Filter the resulting thick slurry through a large Büchner funnel.

Wash the earth-colored precipitate with four 700-ml portions of water.

Initial Purification: Transfer the precipitate to a beaker and stir with 1 L of methanol for 15

minutes, then filter. Repeat this methanol wash. This step removes most of the unreacted

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 9 Tech Support

http://www.orgsyn.org/demo.aspx?prep=CV3P0568
http://www.orgsyn.org/demo.aspx?prep=CV3P0568
http://www.orgsyn.org/demo.aspx?prep=CV3P0568
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1580621?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


nitroanisidine.[9]

Final Purification (Recrystallization): Boil the crude product with 4.5 L of chloroform and 30 g

of decolorizing carbon for 30 minutes. Filter the hot solution. Concentrate the combined

filtrates until crystals begin to separate. Cool to 5 °C and collect the first crop of crystals.

Wash the crystals with methanol to yield light-tan crystals of 6-methoxy-8-nitroquinoline
with a melting point of 158–160 °C.[9]

2.3: Key Reaction: Reduction to 6-Methoxy-8-
aminoquinoline
The most significant subsequent reaction of 6-methoxy-8-nitroquinoline is the reduction of its

nitro group to an amine. This transformation yields 6-methoxy-8-aminoquinoline (also known as

a metabolite of primaquine), a critical precursor for many antimalarial drugs.

6-Methoxy-8-nitroquinoline

6-Methoxy-8-aminoquinoline

[H] (e.g., SnCl₂/HCl or H₂/Pd-C)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426

Email: info@benchchem.com
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